N-Butylcyclohexanamine Hydrochloride: Structural Dynamics, Catalytic Synthesis, and Pharmaceutical Applications
N-Butylcyclohexanamine Hydrochloride: Structural Dynamics, Catalytic Synthesis, and Pharmaceutical Applications
Executive Summary
N-Butylcyclohexanamine hydrochloride (CAS 61278-99-7) is a protonated secondary amine characterized by a sterically bulky hydrophobic cyclohexane ring coupled with a flexible n-butyl chain. While its free base form (CAS 10108-56-2) is heavily utilized as a lipophilic intermediate, the hydrochloride salt provides the enhanced aqueous solubility and oxidative stability required for rigorous pharmaceutical applications. This technical guide provides an in-depth analysis of its physicochemical properties, self-validating synthetic workflows, analytical characterization, and emerging roles in active pharmaceutical ingredient (API) synthesis and targeted nanomedicine.
Structural Elucidation and Physicochemical Profiling
The molecular architecture of N-butylcyclohexanamine hydrochloride dictates its behavior in both synthetic environments and biological systems. The protonated secondary amine core acts as a potent hydrogen bond donor, while the aliphatic substituents govern its lipophilicity and steric shielding. This amphiphilic balance is critical for its integration into lipid bilayers and its utility as a non-nucleophilic organic base in complex organic synthesis.
Table 1: Physicochemical and Structural Properties
| Property | Value |
| Chemical Name | N-Butylcyclohexanamine hydrochloride |
| CAS Registry Number | 61278-99-7 |
| Molecular Formula | C₁₀H₂₂ClN (C₁₀H₂₁N·HCl) |
| Molecular Weight | 191.74 g/mol |
| LogP (Predicted) | 2.93 |
| Topological Polar Surface Area (TPSA) | 12.0 Ų |
| Hydrogen Bond Donors / Acceptors | 1 / 1 |
| Rotatable Bonds | 4 |
| SMILES | CCCCNC1CCCCC1.[H]Cl |
Data supported by structural databases and chemical inventories (1).
Pharmacokinetic Relevance and Nanomedicine Applications
The pharmacological utility of N-butylcyclohexanamine derivatives extends beyond simple building blocks. Recent advancements have leveraged its unique structural properties for targeted drug delivery and pharmacokinetic modeling.
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Hepatic Metabolism: In vitro pharmacokinetic assays utilizing human liver microsomes have identified Cytochrome P450 3A4 (CYP3A4) as the primary enzyme responsible for the metabolic clearance of N-butylcyclohexanamine. Mapping this pathway is critical for predicting drug-drug interactions (DDIs) when this moiety is incorporated into larger therapeutic scaffolds (2).
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Stimuli-Responsive Nanoparticles: The secondary amine exhibits a highly specific pH-dependent protonation profile. In recent chemical biology research, N-butylcyclohexanamine has been utilized as a functional stimuli-responsive linker in nanoparticle formulations. Within the acidic tumor microenvironment (pH 6.5–6.8), the amine undergoes rapid protonation, inducing a conformational shift that triggers the localized release of therapeutic payloads (2).
Catalytic Synthesis and Self-Validating Experimental Workflow
The industrial and laboratory-scale synthesis of N-butylcyclohexanamine relies on the catalytic reductive amination of cyclohexanone with n-butylamine. This process requires precise control over equilibrium dynamics and hydrogenation conditions to prevent over-alkylation or alcohol formation (3).
Protocol: Reductive Amination via Pd/C Catalysis
Step 1: Reagent Preparation & Dehydration Dissolve 10 mmol of cyclohexanone and 12 mmol of n-butylamine in 50 mL of anhydrous methanol under an inert argon atmosphere. Add 2.0 g of activated 4Å molecular sieves. Causality: The nucleophilic attack of the primary amine on the carbonyl carbon forms a hemiaminal intermediate, which dehydrates to form the Schiff base (imine). Molecular sieves sequester the generated water, driving the thermodynamic equilibrium toward complete imine formation and preventing hydrolysis back to the starting materials.
Step 2: Self-Validation Checkpoint (Imine Formation) Stir at room temperature for 2 hours. Withdraw a 50 µL aliquot, dilute in methanol, and analyze via GC-MS. Causality: Proceeding to hydrogenation before complete imine formation results in the reduction of unreacted cyclohexanone to cyclohexanol, a byproduct that is notoriously difficult to separate from the target amine. The disappearance of the cyclohexanone peak (m/z 98) and emergence of the imine peak validates system readiness.
Step 3: Catalytic Hydrogenation Introduce 5 mol% of 10% Palladium on Carbon (Pd/C). Purge the reaction vessel with hydrogen gas and maintain a pressure of 3 atm. Stir vigorously at 40°C for 12 hours. Causality: The Pd/C catalyst adsorbs both the hydrogen gas and the imine double bond, facilitating a stereoselective syn-addition of hydrogen across the C=N bond. Elevated pressure (3 atm) ensures a sufficient concentration of dissolved H₂ in the methanolic solvent, maximizing the reaction rate.
Step 4: Salification and Purification Filter the mixture through a Celite pad to remove the Pd/C catalyst and concentrate under reduced pressure. Dissolve the crude free base in anhydrous diethyl ether and bubble anhydrous HCl gas through the solution until precipitation ceases. Causality: The free base is highly lipophilic and susceptible to atmospheric oxidation. Conversion to the hydrochloride salt via anhydrous HCl drastically alters its solubility profile, causing it to crash out of the non-polar ether solvent as a highly pure, stable crystalline solid.
Fig 1. Reductive amination workflow and metabolic pathway of N-butylcyclohexanamine.
Analytical Characterization and Fragmentation Mechanics
To ensure the structural integrity of the synthesized hydrochloride salt, rigorous analytical validation is required.
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Electron-Impact Mass Spectrometry (EI-MS): Under EI conditions, ionization preferentially occurs at the nitrogen lone pair of the free base. The resulting radical cation undergoes highly predictable α-cleavage at the N–butyl bond. This homolytic cleavage expels a neutral butyl radical (C₄H₉•), leaving behind a highly stable cyclohexylaminium cation (C₆H₁₂N⁺), which manifests as the dominant base peak at m/z 98 (4).
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Nuclear Magnetic Resonance (NMR): In ¹H-NMR (using D₂O or DMSO-d₆), the protonation of the amine nitrogen induces a significant downfield shift of the adjacent α-protons on both the cyclohexyl ring and the butyl chain. A broad singlet integrating to two protons (NH₂⁺) confirms the successful formation of the hydrochloride salt.
Advanced Applications in API Development
Beyond its use as a structural backbone, N-butylcyclohexanamine functions as a highly specialized reagent in the synthesis of complex pharmaceuticals.
Stereoselective Synthesis of Levocetirizine: In the industrial preparation of the third-generation antihistamine levocetirizine, maintaining the stereochemical integrity of the chiral intermediate, R-(-)-4-chlorobenzhydrylamine, is paramount. During its reaction with bis(2-chloroethyl)amine hydrochloride, an acid scavenger is required. Bulky organic bases like butylcyclohexylamine are explicitly selected for this role. The steric hindrance provided by the cyclohexyl and butyl groups prevents the base from acting as a competing nucleophile, while its basicity is perfectly tuned to neutralize the generated HCl without inducing racemization of the sensitive chiral center (5).
References
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Chem-Space. "N-butylcyclohexanamine hydrochloride - C10H22ClN | CSSS00015196736".[Link]
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MDPI. "Secondary Amines from Catalytic Amination of Bio-Derived Phenolics over Pd/C and Rh/C: Effect of Operation Parameters".[Link]
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AskFilo. "Mass Spectrometry Fragmentation Under EI - Problem Statement".[Link]
- Google Patents.
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